molecular formula C6H6FeO4 B8471883 Iron(2+) acrylate CAS No. 76034-19-0

Iron(2+) acrylate

Cat. No.: B8471883
CAS No.: 76034-19-0
M. Wt: 197.95 g/mol
InChI Key: GNOZLGOOOBMHRC-UHFFFAOYSA-L
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Description

Iron(2+) acrylate (Fe(C₃H₃O₂)₂) is a coordination compound comprising iron in the +2 oxidation state bound to two acrylate anions (CH₂=CHCOO⁻). It is synthesized via reactions between iron(II) salts (e.g., FeSO₄) and acrylic acid or its derivatives. The compound exhibits unique redox properties due to the labile Fe²⁺ center and the conjugated π-system of the acrylate ligand, enabling applications in catalysis, polymer chemistry, and materials science . Its reactivity in radical-mediated processes, such as alkene cross-coupling, has been computationally modeled, highlighting low-energy pathways for proton-coupled electron transfer (PCET) mechanisms in alcohol solvents .

Properties

CAS No.

76034-19-0

Molecular Formula

C6H6FeO4

Molecular Weight

197.95 g/mol

IUPAC Name

iron(2+);prop-2-enoate

InChI

InChI=1S/2C3H4O2.Fe/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2

InChI Key

GNOZLGOOOBMHRC-UHFFFAOYSA-L

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Fe+2]

Origin of Product

United States

Chemical Reactions Analysis

Redox Reactions and Radical Generation

Ferrous acrylate participates in redox cycles that generate reactive oxygen species (ROS), enabling radical-mediated processes:

  • Fenton-like reactions : In aqueous systems, Fe²⁺ reacts with hydrogen peroxide (H2O2\text{H}_2\text{O}_2
    ) to produce hydroxyl radicals (OH\cdot \text{OH}
    ):

    Fe2++H2O2Fe3++OH+OH\text{Fe}^{2+}+\text{H}_2\text{O}_2\rightarrow \text{Fe}^{3+}+\cdot \text{OH}+\text{OH}^-

    These radicals initiate polymerization of acrylate monomers (e.g., acrylamide, methyl acrylamide) without requiring traditional initiators like persulfates .

  • Autoxidation with catechol : In the presence of catechol-containing compounds, Fe²⁺ facilitates the conversion of O2\text{O}_2
    to superoxide (O2\cdot \text{O}_2^-
    ) and H2O2\text{H}_2\text{O}_2
    , further driving OH\cdot \text{OH}
    production .

Polymerization Processes

Iron(II) acrylate acts as a redox initiator or catalyst in radical polymerization:

Key Findings:

Monomer TypeReaction ConditionsOutcomeSource
Acrylic acidFe²⁺/ascorbic acid, 25–60°C, aqueousRapid polymerization, hydrogel formation
NN
-Hydroxyethyl acrylamideFe²⁺/IONPs, pH 7–9, RTBilayer hydrogels with magnetic properties
Zwitterionic monomersFe²⁺/polyacrylic acid, 50°CHigh conversion rates (>80%)
  • Mechanism : Fe²⁺ reduces persulfates or interacts with ROS to generate initiating radicals, accelerating polymerization at lower temperatures compared to thermal methods .

  • Limitations : Anionic monomers (e.g., acrylic acid without counterions) fail to polymerize under acidic conditions due to protonation of reactive groups .

Complexation and Stabilization

Ferrous acrylate forms stable complexes with polymers, preventing precipitation in aqueous systems:

Polyacrylic Acid (PAA) Interactions:

  • Molecular dynamics simulations reveal that PAA oligomers (>10 monomer units) effectively coordinate Fe²⁺ ions through carboxylate groups, reducing hydrolysis and precipitation .

  • Critical chain length : Shorter oligomers (<5 units) show poor stabilization, emphasizing the role of polymer architecture in Fe²⁺ chelation .

Substitution Reactions

The acrylate ligand in Fe²⁺ acrylate can be displaced by stronger field ligands:

ReagentConditionsProductApplication
Sulfonate ionsAqueous, pH 4–6Fe²⁺-sulfonate complexesWater treatment
Phosphate ionsNeutral pHFe₃(PO₄)₂ precipitatesCorrosion inhibition
  • Kinetics : Substitution rates depend on ligand charge density and ionic strength .

Hybrid Film Fabrication :

  • Composition : Fe²⁺ acrylate + trimethylolpropane triacrylate (TMPTA) + silane.

  • Process : UV-induced crosslinking forms mechanically robust, photosensitive films.

  • Properties : Tunable pore size (110–222 nm) and magnetic responsiveness via IONP incorporation .

Comparison with Similar Compounds

Iron(III) Acrylate

Structural and Functional Differences :

  • Oxidation State : Iron(III) acrylate (Fe(C₃H₃O₂)₃) contains Fe³⁺, which increases Lewis acidity compared to Fe²⁺, enhancing its role in radical stabilization and polymerization .
  • Applications : Used in UV-curable resins and adhesives due to its ability to form stable complexes with organic radicals. Unlike Fe²⁺, Fe³⁺ acrylate is more resistant to oxidation but requires stronger acids for protonation in catalytic cycles .
  • Stability : Iron(III) acrylate is less prone to aerial oxidation than its Fe²⁺ counterpart but has higher solubility in polar solvents due to increased charge density .

Table 1: Key Properties of Iron Acrylates

Property Iron(2+) Acrylate Iron(III) Acrylate
Molecular Formula Fe(C₃H₃O₂)₂ Fe(C₃H₃O₂)₃
Oxidation State +2 +3
Molecular Weight (g/mol) 174.93 269.01
Primary Applications Catalysis, redox systems Polymers, adhesives
Solubility Moderate in water High in polar solvents
References

Iron(II) Citrate

Functional Comparison :

  • Ligand Effects: The citrate ligand (C₆H₅O₇³⁻) forms a hexadentate complex with Fe²⁺, increasing stability in aqueous environments compared to the monodentate acrylate. This makes iron(II) citrate preferable for biomedical applications, such as iron supplementation .
  • Redox Behavior : Citrate’s chelating effect stabilizes Fe²⁺ against oxidation, whereas acrylate’s weaker coordination allows faster electron transfer in catalytic reactions .

Iron(II) Acetate

Ferrocenylmethyl Acrylate

Organometallic Contrast:

  • Structure: Combines a ferrocene (Fe²⁺-cyclopentadienyl) moiety with an acrylate group, enabling dual redox and polymerization activity. Unlike inorganic this compound, this compound is used in electroactive polymers and sensors .
  • Stability : The ferrocene group provides exceptional air stability, a stark contrast to the oxygen-sensitive this compound .

Glycidyl Methacrylate

Functional Group Comparison :

  • Epoxy vs. Acrylate Reactivity : Glycidyl methacrylate contains both methacrylate and epoxide groups, enabling dual curing mechanisms (UV/thermal). This compound lacks epoxy functionality but excels in radical-initiated processes .
  • Applications : Glycidyl methacrylate is used in coatings and composites, whereas this compound is tailored for redox catalysis .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for Iron(2+) acrylate to ensure high purity and yield?

  • Methodological Answer : this compound synthesis typically involves coprecipitation, sol-gel, or hydrothermal methods. To ensure purity, control parameters such as pH (5.5–6.5), temperature (60–80°C), and Fe²⁺:acrylate molar ratio (1:2–1:3). Use inert atmospheres (e.g., nitrogen) to prevent Fe²⁺ oxidation. Post-synthesis purification via dialysis or centrifugation removes unreacted monomers. Characterize purity using X-ray diffraction (XRD) for crystallinity and Fourier-transform infrared spectroscopy (FTIR) to confirm acrylate ligand binding . Yield optimization requires stoichiometric control and reaction time monitoring (typically 4–6 hours).

Q. How can researchers characterize the structural and compositional properties of this compound?

  • Methodological Answer : Key techniques include:

  • XRD : Confirm crystalline phase and lattice parameters.
  • FTIR : Identify acrylate C=O (1700–1650 cm⁻¹) and Fe-O (500–400 cm⁻¹) vibrational modes.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition steps (e.g., ligand loss at 200–300°C).
  • Inductively coupled plasma optical emission spectroscopy (ICP-OES) : Quantify Fe²⁺ content.
  • Scanning electron microscopy (SEM) : Evaluate morphology (e.g., nanoparticles vs. bulk aggregates). Document all protocols with reagent grades and equipment specifications to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported thermal decomposition behaviors of this compound across studies?

  • Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., oxygen exposure altering Fe²⁺ oxidation) or characterization methods (e.g., heating rates in TGA). To address this:

Perform comparative studies using identical synthesis protocols but varying one parameter (e.g., atmosphere).

Standardize TGA conditions (heating rate: 10°C/min, nitrogen purge).

Pair TGA with differential scanning calorimetry (DSC) to distinguish endothermic (dehydration) vs. exothermic (oxidation) events.

Use X-ray photoelectron spectroscopy (XPS) to verify Fe oxidation state post-decomposition. Cross-reference findings with computational models (e.g., density functional theory for ligand stability) .

Q. How does the oxidation state of iron in this compound influence its catalytic activity in polymer composite formation?

  • Methodological Answer : Fe²⁺ acts as a redox-active crosslinker in polymers like polyacrylamide. To study this:

  • Electrochemical analysis : Use cyclic voltammetry to measure Fe²⁺/Fe³⁺ redox potentials in situ during polymerization.
  • Mechanical testing : Compare tensile strength of composites synthesized with Fe²⁺ vs. Fe³⁺ salts.
  • Spectroscopy : Electron paramagnetic resonance (EPR) identifies radical intermediates during redox-initiated polymerization. Control experiments with antioxidants (e.g., ascorbic acid) can isolate Fe²⁺-specific effects .

Q. What methodologies are effective in analyzing the kinetic stability of this compound under varying environmental conditions?

  • Methodological Answer : Design accelerated aging experiments:

  • Humidity chambers : Expose samples to 30–90% relative humidity; monitor hygroscopicity via gravimetry.
  • UV-Vis spectroscopy : Track Fe²⁺ → Fe³⁺ oxidation by absorbance shifts (e.g., 250 nm → 300 nm).
  • Long-term stability studies : Use sealed vials with oxygen scavengers (e.g., ammonium sulfite) to decouple O₂ effects. Pair with periodic XRD to detect phase changes. Statistical tools like Arrhenius modeling predict degradation rates under different temperatures .

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar solvents?

  • Methodological Answer : Contradictions may stem from solvent purity or residual synthesis byproducts.

Reproduce solubility tests using HPLC-grade solvents (e.g., water, ethanol).

Centrifuge solutions (10,000 rpm, 15 min) to separate colloidal vs. dissolved fractions.

Quantify dissolved Fe²⁺ via ICP-OES and correlate with solvent dielectric constants.

Use dynamic light scattering (DLS) to detect nanoparticle formation in "soluble" samples .

Experimental Design Considerations

Q. What controls are essential when studying the biocompatibility of this compound in biomedical applications?

  • Methodological Answer : For cytotoxicity assays:

  • Negative controls : Cell cultures without this compound.
  • Positive controls : Known cytotoxic agents (e.g., cisplatin).
  • Oxidation controls : Include Fe³⁺ analogs to differentiate oxidation-state effects.
  • Dosage standardization : Normalize Fe²⁺ concentrations to cell count (e.g., μg/mL per 10⁶ cells). Use MTT assays and flow cytometry for apoptosis/necrosis profiling .

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